BenchChemオンラインストアへようこそ!

1-(4-Isopropylphenyl)cyclopentan-1-amine

Lipophilicity LogP Drug Design

1-(4-Isopropylphenyl)cyclopentan-1-amine (CAS 1094442-41-7) is a primary cyclopentylamine derivative bearing a 4-isopropylphenyl substituent at the 1-position of the cyclopentane ring. It belongs to the class of α,α-disubstituted cyclopentylamines that serve as versatile building blocks in medicinal chemistry, offering a sterically constrained 3D scaffold with a reactive primary amine handle for amide coupling, reductive amination, and parallel library synthesis.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13600515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)cyclopentan-1-amine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2(CCCC2)N
InChIInChI=1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3
InChIKeyAAEMVHGXRFFRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropylphenyl)cyclopentan-1-amine – Key Cyclopentylamine Building Block with 4-Isopropylphenyl Substitution for CNS and Inflammatory Target Research


1-(4-Isopropylphenyl)cyclopentan-1-amine (CAS 1094442-41-7) is a primary cyclopentylamine derivative bearing a 4-isopropylphenyl substituent at the 1-position of the cyclopentane ring . It belongs to the class of α,α-disubstituted cyclopentylamines that serve as versatile building blocks in medicinal chemistry, offering a sterically constrained 3D scaffold with a reactive primary amine handle for amide coupling, reductive amination, and parallel library synthesis . The compound has been identified in pharmacological screening as a potential CCR5 antagonist with relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases and COPD [1].

Why 1-(4-Isopropylphenyl)cyclopentan-1-amine Cannot Be Substituted by 1-Phenylcyclopentan-1-amine, 4-Methylphenyl, or 4-Ethylphenyl Analogs in SAR Campaigns


The 4-isopropyl substituent on the phenyl ring of 1-(4-isopropylphenyl)cyclopentan-1-amine is not merely a lipophilic add-on; it critically modulates three determinants of pharmacological performance that cannot be recapitulated by the unsubstituted phenyl, 4-methyl, or 4-ethyl analogs. First, the isopropyl group substantially elevates logP and logD relative to the parent 1-phenylcyclopentan-1-amine (logP 2.38) [1], altering membrane permeability and tissue distribution. Second, the branched C3 alkyl moiety introduces a unique steric contour—quantifiable by Taft Es or molar refractivity—that directly impacts shape complementarity with hydrophobic pockets of target receptors such as CCR5 [2]. Third, the absence of a benzylic methylene (present in the 4-ethyl analog) and the branching at the α-carbon of the isopropyl group alter the metabolic vulnerability profile, potentially reducing CYP-mediated benzylic oxidation that plagues 4-ethylphenyl and 4-methylphenyl congeners [3]. These combined differences mean that substituting a simpler 4-alkylphenyl or unsubstituted phenyl analog into a validated SAR series will yield non-equivalent biological readouts.

Quantitative Differentiation Evidence for 1-(4-Isopropylphenyl)cyclopentan-1-amine Versus Closest Analogs


Lipophilicity (logP) Differentiation: 4-Isopropyl vs. Unsubstituted Phenyl, 4-Methyl, and 4-Ethyl Analogs

The 4-isopropyl group on 1-(4-Isopropylphenyl)cyclopentan-1-amine delivers a significantly higher logP compared to the unsubstituted phenyl parent compound. Measured logP for 1-phenylcyclopentan-1-amine is 2.38 [1]. Applying the Hansch-Leo π constant for isopropyl (π ≈ 1.53) to the para position yields an estimated logP of approximately 3.9 for the target compound, representing a >60% increase in lipophilicity [2]. This difference places the compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal logP 2.0–4.0) while the unsubstituted analog falls at the lower boundary.

Lipophilicity LogP Drug Design ADME

Steric Bulk and Hydrophobic Pocket Complementarity: Isopropyl vs. Linear Alkyl Substituents

The isopropyl group provides a unique steric profile compared to linear 4-ethyl or smaller 4-methyl substituents. The molar refractivity (MR) contribution of isopropyl is approximately 14.98 cm³/mol versus 10.30 for ethyl and 5.65 for methyl [1]. This increased steric bulk directly influences receptor pocket complementarity; the related 4-isopropylphenyl-cyclopentylamine fragment has been embedded in a compound (BDBM347118) that exhibits IC50 = 5.50 μM against lysine-specific demethylase 4C (JMJD2C), demonstrating that this substituent engages specific hydrophobic subpockets [2]. The branched geometry of isopropyl, with its two methyl groups projecting in different directions, provides a distinct shape that cannot be mimicked by the linear ethyl or planar methyl substituents.

Steric Effects Molar Refractivity Receptor Binding SAR

Predicted Metabolic Stability Advantage: Branched Isopropyl vs. Linear Ethyl or Methyl Analogs

The 4-isopropyl substituent of the target compound lacks the vulnerable benzylic methylene hydrogens present in the 4-ethyl analog. In the 4-ethylphenyl congener, the benzylic CH₂ group is a well-established hot spot for CYP450-mediated oxidation, leading to rapid metabolic clearance [1]. The isopropyl group, by contrast, presents a tertiary benzylic C–H with higher bond dissociation energy (~95 kcal/mol for tertiary vs. ~88 kcal/mol for secondary benzylic C–H) and greater steric shielding, predicted to reduce intrinsic clearance by an estimated 3- to 10-fold based on literature trends for alkyl-substituted phenyl series [2]. This difference is critical for in vivo half-life and oral bioavailability optimization.

Metabolic Stability CYP Oxidation Benzylic Oxidation Lead Optimization

Purity and Procurement Reliability: ≥98% Assay with Defined Storage and Shipping Conditions

1-(4-Isopropylphenyl)cyclopentan-1-amine is commercially available with a minimum purity specification of ≥98% . This level of purity is critical for reproducible SAR studies and biological assay outcomes. In comparison, the structurally related 1-(4-isopropoxyphenyl)cyclopentan-1-amine (CAS 1344123-34-7) is offered at 97% minimum purity by AKSci , representing a 1% lower specification that may introduce impurity-related variability in dose-response experiments at high compound concentrations. The target compound is shipped at room temperature (continental US) and stored sealed in dry conditions at 2–8°C, ensuring chemical integrity upon receipt .

Purity Quality Control Procurement Reproducibility

Pharmacological Relevance: CCR5 Antagonism Screening Hit

Preliminary pharmacological screening has identified 1-(4-isopropylphenyl)cyclopentan-1-amine as a compound with CCR5 antagonist activity, suggesting utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The 4-isopropylphenyl substitution pattern appears to contribute to this activity, as CCR5 antagonism is highly sensitive to the nature and position of hydrophobic substituents on the phenyl ring. While quantitative IC50 data for the isolated building block are not publicly available, the annotation provides directional guidance for target-focused library design, differentiating it from building blocks lacking any reported pharmacological annotation.

CCR5 Antagonist HIV Inflammation Chemokine Receptor

Optimal Research Applications for 1-(4-Isopropylphenyl)cyclopentan-1-amine Based on Evidence-Based Differentiation


CNS Drug Discovery: Blood-Brain Barrier Penetrant Library Design

With an estimated logP of ~3.9, the target compound resides within the optimal lipophilicity window for blood-brain barrier penetration [1]. For CNS-focused medicinal chemistry programs targeting GPCRs, ion channels, or neurotransmitter transporters, this building block offers a logP advantage of ~1.5 units over the parent 1-phenylcyclopentan-1-amine (logP 2.38) without the excessive lipophilicity (logP >5) that often accompanies larger substituents. Its primary amine handle allows direct incorporation into focused libraries via amide coupling or reductive amination . The CCR5 antagonist annotation further supports its relevance to neuroinflammatory targets [2].

Steric SAR Exploration of Hydrophobic Receptor Subpockets

The branched isopropyl group provides a steric footprint (MR 14.98 cm³/mol) that is significantly larger than methyl (5.65) or ethyl (10.30) but more compact than tert-butyl (19.62) [1]. This makes the target compound an ideal probe for mapping the steric tolerance of hydrophobic subpockets in receptor targets. The 4-isopropylphenyl-cyclopentylamine fragment has already demonstrated engagement with the JMJD2C demethylase active site (IC50 5.50 μM) when embedded in a larger pharmacophore, validating its utility as a privileged fragment for epigenetic target campaigns .

Metabolically Stable Lead Optimization Scaffold

When a lead series based on 4-ethylphenyl or 4-methylphenyl cyclopentylamines shows promising in vitro potency but poor in vivo pharmacokinetics due to benzylic oxidation, the 4-isopropylphenyl analog offers a direct replacement with predicted superior metabolic stability [1]. The tertiary benzylic C–H of the isopropyl group is more resistant to CYP-mediated oxidation than the secondary benzylic position of the ethyl analog, potentially extending in vivo half-life without significantly altering the pharmacophore geometry. This 'metabolic switch' strategy can rescue series that would otherwise be terminated .

CCR5-Targeted Anti-Inflammatory and Anti-HIV Drug Discovery

The compound's preliminary annotation as a CCR5 antagonist [1] positions it as a starting point for developing therapies targeting HIV entry, asthma, rheumatoid arthritis, and COPD. In a CCR5-focused SAR campaign, the 1-(4-isopropylphenyl)cyclopentan-1-amine scaffold can serve as a core motif for iterative optimization, with modifications at the primary amine and the cyclopentane ring modulating potency, selectivity, and pharmacokinetics. The ≥98% commercial purity ensures that initial screening data are not confounded by impurities .

Quote Request

Request a Quote for 1-(4-Isopropylphenyl)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.